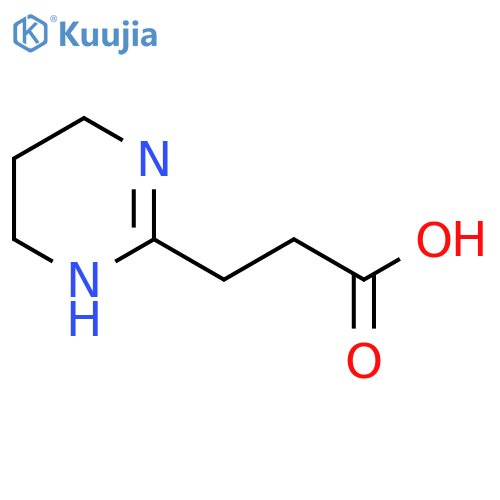Cas no 740051-23-4 (3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid)

740051-23-4 structure
商品名:3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid
- 3,4,5,6-Tetrahydropyrimidine-2-propionic acid
- 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid
-
- インチ: 1S/C7H12N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9)(H,10,11)
- InChIKey: GTUZLDBHHIBAQG-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1=NCCCN1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 177
- トポロジー分子極性表面積: 61.7
- 疎水性パラメータ計算基準値(XlogP): -1
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-171214-0.05g |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 0.05g |
$262.0 | 2023-09-20 | |
| Enamine | EN300-171214-10.0g |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 10.0g |
$4852.0 | 2023-02-17 | |
| TRC | T304100-50mg |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 50mg |
$ 340.00 | 2022-06-02 | ||
| Enamine | EN300-171214-5.0g |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 5.0g |
$3273.0 | 2023-02-17 | |
| Enamine | EN300-171214-1.0g |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
| 1PlusChem | 1P01B1UM-1g |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 1g |
$1458.00 | 2023-12-16 | |
| Enamine | EN300-171214-1g |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 1g |
$1129.0 | 2023-09-20 | |
| 1PlusChem | 1P01B1UM-100mg |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 100mg |
$547.00 | 2024-04-21 | |
| 1PlusChem | 1P01B1UM-250mg |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 250mg |
$753.00 | 2024-04-21 | |
| Enamine | EN300-171214-0.5g |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)propanoic acid |
740051-23-4 | 95% | 0.5g |
$879.0 | 2023-09-20 |
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
740051-23-4 (3-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanoic acid) 関連製品
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
